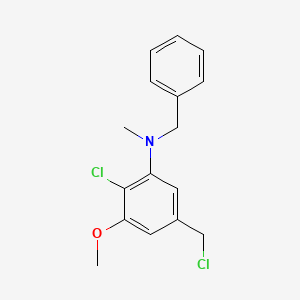
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is an organic compound with a complex structure It is characterized by the presence of benzyl, chloro, chloromethyl, methoxy, and methylaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(chloromethyl)-3-methoxyaniline.
Benzylation: The aniline derivative undergoes benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzyl and aniline groups can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-chloro-5-nitrobenzamide: Shares the benzyl and chloro groups but differs in the presence of a nitro group instead of chloromethyl and methoxy groups.
2-Chloro-5-(chloromethyl)-3-methoxyaniline: Similar structure but lacks the benzyl and N-methyl groups.
Uniqueness
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H17Cl2NO |
|---|---|
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
N-benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C16H17Cl2NO/c1-19(11-12-6-4-3-5-7-12)14-8-13(10-17)9-15(20-2)16(14)18/h3-9H,10-11H2,1-2H3 |
Clé InChI |
QMSWPKXROZYREI-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=C(C(=CC(=C2)CCl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



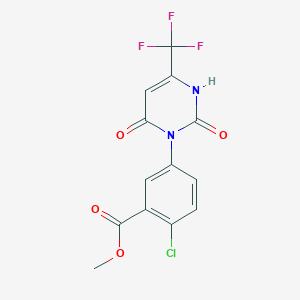
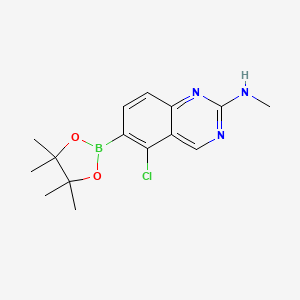
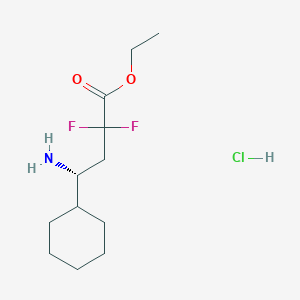
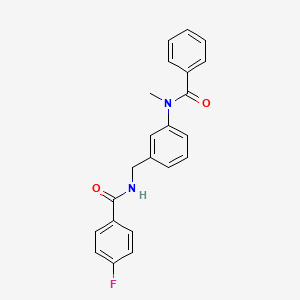

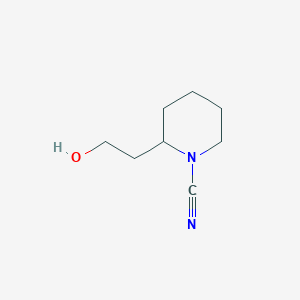

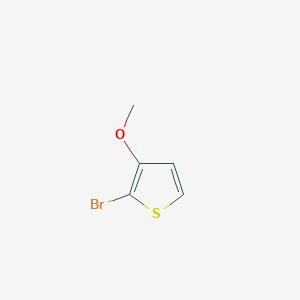
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)

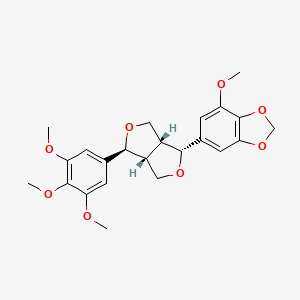
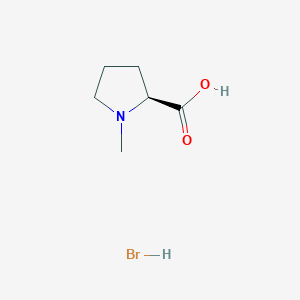
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
